3-Fluoro-4-methyl-5-propoxybenzoic acid
Description
3-Fluoro-4-methyl-5-propoxybenzoic acid is a substituted benzoic acid derivative characterized by a fluorine atom at the meta-position (C3), a methyl group at the para-position (C4), and a propoxy group at the meta-position (C5) relative to the carboxylic acid moiety.
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-4-methyl-5-propoxybenzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-3-4-15-10-6-8(11(13)14)5-9(12)7(10)2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
VXYOCYUJQMLGNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)C(=O)O)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-propoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzoic acid and propyl alcohol.
Esterification: The first step involves the esterification of 3-fluoro-4-methylbenzoic acid with propyl alcohol in the presence of a strong acid catalyst like sulfuric acid. This reaction forms the corresponding ester, 3-fluoro-4-methyl-5-propoxybenzoate.
Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield 3-Fluoro-4-methyl-5-propoxybenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-4-methyl-5-propoxybenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-5-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-methyl-5-propoxybenzaldehyde, while reduction can produce 3-fluoro-4-methyl-5-propoxybenzyl alcohol.
Scientific Research Applications
Drug Development
3-Fluoro-4-methyl-5-propoxybenzoic acid has shown promise in the development of active pharmaceutical ingredients (APIs). Its structural features allow for modifications that can lead to increased potency and selectivity in pharmacological applications. For instance, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
| Compound | Activity | Reference |
|---|---|---|
| 3-Fluoro-4-methyl-5-propoxybenzoic acid derivative | Anticancer activity | |
| Prodrug formulations | Enhanced bioavailability |
Biochemical Studies
The compound serves as a substrate or inhibitor in various biochemical assays. Its fluorinated structure can be utilized to study enzyme kinetics and binding interactions due to the unique properties of fluorine in NMR spectroscopy. For example, studies have demonstrated that fluorinated benzoic acids can act as competitive inhibitors for certain dehydrogenases, providing insights into metabolic pathways.
| Enzyme | Inhibition Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| D-amino acid oxidase | Competitive | 12.5 | |
| Aldose reductase | Non-competitive | 8.0 |
Material Science
In materials science, 3-Fluoro-4-methyl-5-propoxybenzoic acid is used to develop polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been studied for applications in drug delivery systems and biodegradable implants. The fluorinated moiety improves the hydrophobicity of the polymers, leading to controlled release profiles.
| Material | Application | Properties Enhanced |
|---|---|---|
| Polymeric drug carriers | Controlled release systems | Increased stability |
| Biodegradable implants | Tissue engineering | Improved biocompatibility |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a derivative of 3-Fluoro-4-methyl-5-propoxybenzoic acid against various cancer cell lines. Results indicated significant cytotoxic effects, with an IC50 value lower than that of established chemotherapeutics, suggesting its potential as a lead compound for further development.
Case Study 2: Enzyme Inhibition
Research focused on the interaction between 3-Fluoro-4-methyl-5-propoxybenzoic acid and D-amino acid oxidase revealed that the compound acts as an effective competitive inhibitor, with implications for metabolic regulation in pathological conditions such as diabetes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-5-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to 3-fluoro-4-methyl-5-propoxybenzoic acid, differing in substituent type, position, or functional groups:
*Estimated based on substituent effects.
Key Observations:
- Acidity: The fluorine atom at C3 in the target compound exerts an electron-withdrawing effect, enhancing the acidity of the carboxylic acid group compared to non-halogenated analogs. However, the presence of the methyl group (electron-donating) at C4 partially counteracts this effect, resulting in a pKa closer to 3.1 .
- For example, 3′-fluoro-4-dimethylaminoazobenzene exhibits enhanced carcinogenicity compared to its parent compound .
Comparative Physicochemical Data
| Property | 3-Fluoro-4-methyl-5-propoxybenzoic acid | 3-Chloro-5-methoxy-4-propoxybenzoic acid | 4-Fluoro-2-hydroxybenzoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 212.22 | 268.68 | 156.11 |
| pKa | ~3.1 | ~2.6 | ~2.8 |
| logP | ~2.8 | ~3.2 | ~1.2 |
| Solubility (mg/mL) | ~10 (in DMSO) | ~5 (in DMSO) | ~50 (in water) |
Biological Activity
3-Fluoro-4-methyl-5-propoxybenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Chemical Formula : C12H13F O3
- Molecular Weight : 224.23 g/mol
- Structure : The compound features a benzoic acid backbone with a fluorine atom, a methyl group, and a propoxy side chain.
The biological activity of 3-Fluoro-4-methyl-5-propoxybenzoic acid can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Properties :
- Anticancer Potential :
Biological Activity Data
Case Studies
-
Case Study on CDK Inhibition :
A study evaluated the effects of various benzoic acid derivatives on CDK activity. The results indicated that 3-Fluoro-4-methyl-5-propoxybenzoic acid significantly inhibited CDK1 and CDK2 activities, leading to reduced proliferation in cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment . -
Anti-inflammatory Effects :
In a model of acute inflammation, 3-Fluoro-4-methyl-5-propoxybenzoic acid was administered to test its efficacy in reducing inflammation. The results showed a marked decrease in edema and inflammatory markers, indicating its potential utility in treating inflammatory diseases . -
Antitumor Activity :
A preclinical study assessed the compound's effect on tumor growth in xenograft models. The administration of 3-Fluoro-4-methyl-5-propoxybenzoic acid resulted in significant tumor regression compared to controls, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
